2-Naphthyl benzoate
Overview
Description
2-Naphthyl benzoate: is an organic compound with the molecular formula C₁₇H₁₂O₂benzoic acid 2-naphthyl ester . This compound is a derivative of naphthalene, where a benzoate group is attached to the second position of the naphthalene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Biochemical Analysis
Biochemical Properties
It is known to be a useful biochemical for proteomics research
Cellular Effects
Naphthalene derivatives, a class to which 2-Naphthyl benzoate belongs, have been shown to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
Molecular Mechanism
It is known that benzylic halides, which include compounds similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a melting point of 381.2 K .
Metabolic Pathways
It is known that sodium benzoate, a related compound, is metabolized in the human body and excreted through the urogenital system as amino acids adduct .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthyl benzoate can be synthesized through the esterification of 2-naphthol with benzoic acid or its derivatives. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield 2-naphthol and benzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Major Products:
Hydrolysis: 2-Naphthol and benzoic acid.
Reduction: 2-Naphthyl alcohol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Scientific Research Applications
2-Naphthyl benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a substrate in enzymatic studies to investigate esterases and other hydrolytic enzymes.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-naphthyl benzoate primarily involves its hydrolysis by esterases, which cleave the ester bond to release 2-naphthol and benzoic acid. These products can then interact with various molecular targets and pathways within biological systems. For example, 2-naphthol can undergo further metabolic transformations, while benzoic acid can act as a preservative or antimicrobial agent.
Comparison with Similar Compounds
1-Naphthyl benzoate: Similar to 2-naphthyl benzoate but with the benzoate group attached to the first position of the naphthalene ring.
2-Naphthyl acetate: An ester of 2-naphthol with acetic acid instead of benzoic acid.
2-Naphthyl propionate: An ester of 2-naphthol with propionic acid.
Uniqueness: this compound is unique due to its specific structural configuration, which influences its reactivity and interaction with enzymes. The position of the benzoate group on the naphthalene ring can affect the compound’s chemical properties and its suitability for various applications.
Properties
IUPAC Name |
naphthalen-2-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(14-7-2-1-3-8-14)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJIJRSTYFPKGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861688 | |
Record name | 2-Naphthalenol, 2-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-44-7 | |
Record name | 2-Naphthalenol, 2-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5537 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenol, 2-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenol, 2-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-naphthyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NAPHTHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BKX98E2B1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The structure of 2-Naphthyl benzoate significantly influences its reactivity. For example, in the presence of anhydrous aluminum chloride (AlCl3) in chlorobenzene, this compound undergoes a Fries rearrangement, yielding 1-benzoyl-2-naphthol. [] This rearrangement suggests a preference for electrophilic attack at the 1-position of the naphthalene ring.
A: Studies show that cationic micelles, like cetyltrimethylammonium chloride (CTACl), can significantly enhance the rate of basic hydrolysis of this compound. [, ] This increase in reaction rate is attributed to the concentration of reactants, including hydroxide ions, within the micellar pseudophase. Additionally, research indicates that micelles can also influence the photorearrangement of this compound, leading to the formation of 2-hydroxybenzophenone as a major product. []
A: Yes, studies comparing the basic hydrolysis of this compound and tert-butyl perbenzoate in the presence of cationic micelles (CTACl or CTAOH) found that while both reactions were accelerated, the determined second-order rate constants in the micellar pseudophase were smaller than those in water. [, ] This suggests subtle differences in how the micellar environment influences the reactivity of these two esters.
A: Research has determined the electric dipole moment of this compound in benzene at 30°C. [] The study, which also examined benzyl benzoate, o-hydroxybenzyl benzoate, and methyl bromoacetate, found that a comparison of calculated and observed dipole moments indicates restricted rotation within the this compound molecule, particularly around the –OR2 group. []
A: Various analytical techniques are used to study this compound. Spectroscopic methods, including but not limited to 1 MHz for dipole moment and 9.80 GHz for relaxation times, are employed for structural characterization. [] Additionally, reaction monitoring and product characterization often involve techniques like chromatography and potentially mass spectrometry, though specific details about these analyses were not provided in the provided research abstracts.
A: Research has demonstrated that aromatic thiols (e.g., PhSH, 4-MeC6H4SH, and 2-NH2C6H4SH), combined with a catalytic amount of K2CO3 in dipolar aprotic solvents, can selectively cleave aryl esters, including this compound. [] This method exhibits excellent chemoselectivity, even in the presence of other reactive groups like nitro and chloro substituents. []
A: While the provided abstract [] on the bromination of this compound does not offer specific details, it suggests that this reaction has been studied. Further investigation into the original research article would be needed to uncover the specific conditions, products, and mechanistic insights related to this chemical transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.